Acetic acid;2-pentylcyclohexen-1-ol
Description
Acetic acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and biological applications. It is a key component in vinegar and serves as a precursor in the synthesis of polymers, solvents, and pharmaceuticals. Acetic acid is produced industrially via methanol carbonylation and biologically through bacterial fermentation, as demonstrated in Acetobacter species, where pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) catalyzes ethanol oxidation to acetic acid .
2-Pentylcyclohexen-1-ol (C₁₁H₂₀O) is a cyclohexenol derivative with a pentyl substituent. These compounds often serve as intermediates in organic synthesis or fragrances.
Properties
CAS No. |
73746-55-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
acetic acid;2-pentylcyclohexen-1-ol |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-2-3-4-7-10-8-5-6-9-11(10)12;1-2(3)4/h12H,2-9H2,1H3;1H3,(H,3,4) |
InChI Key |
HCKZJDNAFPMFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CCCC1)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-pentylcyclohexen-1-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with 2-pentylcyclohexen-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the ester bond. The reaction is carried out by mixing acetic acid and 2-pentylcyclohexen-1-ol in the presence of the acid catalyst and heating the mixture to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous esterification process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated and the product is continuously removed, allowing for a steady production of the compound. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-pentylcyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2-pentylcyclohexen-1-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;2-pentylcyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-pentylcyclohexen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in 2-pentylcyclohexen-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Physical Properties
*Note: 2-Pentylcyclohexen-1-ol data are inferred from structural analogs in the evidence.
Research Findings and Key Differences
Acetic Acid vs. Formic Acid :
- Acetic Acid vs. Cyclohexenol Derivatives: Acetic acid’s water solubility and metabolic ubiquity contrast sharply with the hydrophobic nature and niche applications of cyclohexenol derivatives. Enzymatic pathways (e.g., PQQ-ADH) are unique to acetic acid biosynthesis, whereas cyclohexenol derivatives rely on synthetic organic chemistry .
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